Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
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Overview
Description
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl ester group at the 7th position and two methyl groups at the 4th position. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Mechanism of Action
Target of Action
Similar compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq) have been found to interact with dopaminergic neurons .
Mode of Action
It’s worth noting that 1metiq, a related compound, has been reported to demonstrate neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
Related compounds like 1metiq have been associated with the dopaminergic system .
Result of Action
Related compounds like 1metiq have been reported to have neuroprotective effects .
Action Environment
It’s worth noting that the compound is shipped at room temperature, suggesting that it may be stable under normal environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroisoquinoline core. The specific conditions for this synthesis may vary, but common reagents include methanesulfonic acid and methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline core but lacks the ester group at the 7th position.
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the methyl ester group.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups at the 6th and 7th positions instead of the ester group.
Uniqueness
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is unique due to the presence of the methyl ester group at the 7th position, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-6-9(12(15)16-3)4-5-11(10)13/h4-6,14H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAJTDDFQDJQIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745263 |
Source
|
Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203684-64-3 |
Source
|
Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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